4beta-Hydroxywithanolide E is isolated from the fruit of Physalis peruviana, a member of the Solanaceae family. This plant is also commonly referred to as golden berry or cape gooseberry. Withanolides are primarily found in several genera within the Solanaceae family, with Physalis being a significant source. The classification of 4beta-Hydroxywithanolide E falls under phytochemicals with notable antineoplastic properties, making it a subject of interest in cancer research.
The synthesis of 4beta-Hydroxywithanolide E can be achieved through various methods. One prominent approach involves the extraction and purification from plant sources, specifically Physalis peruviana. The extraction process typically utilizes solvents such as ethanol or methanol, followed by chromatography techniques for purification.
Recent studies have also explored synthetic derivatives of 4beta-Hydroxywithanolide E to enhance its biological activity. For instance, a series of derivatives were synthesized to evaluate their cytotoxic effects on various cancer cell lines. These synthetic pathways often involve modifications at specific positions on the steroid backbone to optimize pharmacological properties while maintaining structural integrity.
The molecular structure of 4beta-Hydroxywithanolide E is characterized by a steroid framework with specific functional groups that contribute to its biological activity. The compound features:
The molecular formula for 4beta-Hydroxywithanolide E is CHO, and its molecular weight is approximately 446.58 g/mol. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed these features.
4beta-Hydroxywithanolide E participates in several chemical reactions relevant to its biological activity:
The mechanism of action for 4beta-Hydroxywithanolide E primarily involves its ability to induce apoptosis in cancer cells through several pathways:
Studies have demonstrated that treatment with 4beta-Hydroxywithanolide E leads to increased reactive oxygen species generation, further contributing to its apoptotic effects.
The physical and chemical properties of 4beta-Hydroxywithanolide E are essential for understanding its behavior in biological systems:
The applications of 4beta-Hydroxywithanolide E are primarily focused on its therapeutic potential:
4β-Hydroxywithanolide E (4βHWE) exerts potent genotoxic effects primarily through reactive oxygen species (ROS)-mediated DNA damage. In oral cancer (Ca9-22) cells, 4βHWE treatment triggers a rapid, dose-dependent increase in intracellular ROS, leading to mitochondrial depolarization and oxidative DNA lesions. This is quantified by elevated 8-oxo-2′-deoxyguanosine (8-oxodG), a hallmark of oxidative DNA damage, and phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. Flow cytometry reveals a 3.5-fold increase in γH2AX-positive cells after 24-hour exposure [3].
The comet assay (single-cell gel electrophoresis) demonstrates significant DNA fragmentation in 4βHWE-treated cancer cells. Oral cancer cells exhibit a 4.2-fold increase in tail DNA percentage compared to untreated controls, indicating severe DNA strand breaks. Nuclear extract (NE) assays further confirm that 4βHWE-induced DNA damage is irreversible and directly linked to loss of cell viability [3].
Table 1: Biomarkers of DNA Damage Induced by 4βHWE
Biomarker | Detection Method | Change vs. Control | Cell Line |
---|---|---|---|
ROS | DCFH-DA flow cytometry | ↑ 2.8-fold | Ca9-22 (oral) |
γH2AX | Flow cytometry | ↑ 3.5-fold | Ca9-22 (oral) |
8-oxodG | Immunofluorescence | ↑ 3.1-fold | MCF7 (breast) |
Tail DNA (%) | Comet assay | ↑ 4.2-fold | Ca9-22 (oral) |
Mitochondrial superoxide | MitoSOX flow cytometry | ↑ 2.9-fold | MDA-MB-231 (breast) |
Additionally, 4βHWE modulates histone methylation to disrupt DNA repair. It elevates trimethylated histone H3 lysine 36 (H3K36me3), a chromatin mark associated with transcriptional activation and alternative splicing of pro-apoptotic genes. Knockdown experiments confirm that H3K36me3 upregulation directly influences splicing of SMAC/DIABLO, a key apoptotic regulator [2].
4βHWE induces mitochondria-dependent apoptosis through sequential caspase activation. In oral cancer cells, it triggers:
The compound also modulates alternative splicing of apoptotic regulators:
Table 2: Apoptotic Signaling Molecules Modulated by 4βHWE
Target | Effect of 4βHWE | Functional Consequence |
---|---|---|
Caspase-3 | Cleavage ↑ 4-fold | Executioner caspase activation |
PARP | Cleavage ↑ 3.8-fold | DNA repair failure |
SMAC-3 isoform | Expression ↑ 2.5-fold | XIAP inhibition |
Survivin Delta Ex3 | Expression ↑ 2.2-fold | Altered caspase-3 regulation |
Bcl-2/Bax ratio | Decreased by 60% | Mitochondrial pore formation |
In triple-negative breast cancer (TNBC) cells, 4βHWE suppresses Akt-mediated survival pathways. It inhibits Akt phosphorylation, leading to downregulation of anti-apoptotic Bcl-2 and Bcl-xL, while upregulating pro-apoptotic Bax. This shifts the mitochondrial balance toward cytochrome c release and apoptosome formation [1].
4βHWE induces cell-type-specific cycle arrest:
The kinetics of arrest differ from related withanolides. While withaferin A induces rapid G2/M arrest and apoptosis within 24 hours, 4βHWE’s effects are time-dependent, requiring 48 hours for maximal G1 arrest in TNBC. This suggests distinct primary targets: 4βHWE preferentially disrupts Akt-cyclin D1 axis, whereas withaferin A directly inhibits Hsp90, destabilizing G2/M regulators [1].
Table 3: Cell Cycle Effects of 4βHWE Across Cancer Types
Cell Line | Phase Arrest | Key Molecular Changes | Time to Max Effect |
---|---|---|---|
MDA-MB-231 (TNBC) | G1 | ↓ Cyclin D1; ↑ p21/p27; Akt inactivation | 48 hours |
Ca9-22 (oral) | G2/M & sub-G1 | ↑ Cyclin B1; ROS-induced DNA damage | 24 hours |
Huh-7 (liver) | G1 | ↓ CDK4; ↑ p15 | 24 hours |
A549 (lung) | G1/S | ↓ Cyclin E; ↑ p21 | 24 hours |
4βHWE exhibits cancer-selective toxicity driven by differential stress responses:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6